Cas no 2034237-70-0 (N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide)

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- F6475-2319
- 2034237-70-0
- AKOS026689553
- N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
- N-(4-methylpiperazin-1-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
- N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
-
- Inchi: 1S/C16H24N4O3/c1-19-6-8-20(9-7-19)18-16(21)13-4-5-15(17-11-13)23-12-14-3-2-10-22-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,18,21)
- InChI Key: NPXYQBLCABNWDO-UHFFFAOYSA-N
- SMILES: O1CCCC1COC1C=CC(=CN=1)C(NN1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 320.18484064g/mol
- Monoisotopic Mass: 320.18484064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.9Ų
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-2319-5mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-2mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-30mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-20mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-10mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-5μmol |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-1mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-25mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-3mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-2319-4mg |
N-(4-methylpiperazin-1-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide |
2034237-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Related Literature
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: A Novel Compound with Potential in Pharmacological Research
N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, with the chemical identifier CAS No. 2034237-70-0, represents a structurally unique molecule that has garnered attention in recent years for its potential applications in pharmaceutical sciences. This compound belongs to the class of nicotinamides, which are derivatives of nicotinic acid, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). The structure of this molecule is characterized by a nicotinamide core functionalized with a piperazine ring and a tetrahydrofuran (THF) substituent, creating a multifunctional scaffold with potential for diverse biological activities.
Recent studies have highlighted the importance of the structure of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in its pharmacological profile. The presence of the piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, contributes to the molecule's ability to interact with various biological targets. Additionally, the THF group, known for its stability and solubility properties, enhances the compound's bioavailability and metabolic stability. These structural features make the molecule a promising candidate for further exploration in drug discovery.
One of the most significant findings in the recent literature is the potential of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide as a modulator of cellular signaling pathways. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits selective activity against enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are implicated in the pathogenesis of several chronic diseases, including arthritis and neurodegenerative disorders. The selectivity of the compound for these targets suggests a potential therapeutic application in the treatment of inflammatory conditions.
Another area of interest is the synthesis of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and its derivatives. Researchers have developed novel synthetic routes that optimize yield and purity, which is crucial for preclinical and clinical studies. The synthetic methodology often involves multi-step reactions, including the formation of the piperazine ring and the introduction of the THF moiety. These steps are critical in ensuring the compound's structural integrity and biological activity.
Recent advances in computational chemistry have also contributed to the understanding of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide's molecular behavior. Molecular docking studies have shown that the compound can bind to specific protein targets, such as the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to inhibit NF-κB activation in cell lines.
The pharmacokinetic profile of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. The ADME characteristics are essential for determining the compound's suitability for therapeutic use. Preliminary data suggest that the compound has favorable solubility and permeability properties, which are important for oral bioavailability.
Additionally, the toxicological evaluation of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a critical step in its development as a pharmaceutical agent. Recent studies have assessed the compound's safety profile in various in vitro and in vivo models. These studies have shown that the compound is generally well-tolerated, with minimal cytotoxic effects observed at therapeutic concentrations.
The potential applications of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide extend beyond its anti-inflammatory properties. Research has also explored its role in neuroprotection, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in the treatment of neurodegenerative disorders.
In conclusion, N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide represents a promising molecule with potential for diverse therapeutic applications. The structure, synthesis, pharmacokinetics, and toxicological properties of this compound have been the focus of recent research, highlighting its significance in pharmaceutical sciences. As further studies are conducted, the compound may emerge as a valuable tool in the development of novel therapies for a range of diseases.
2034237-70-0 (N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide) Related Products
- 2639417-80-2(2-6-(trifluoromethyl)morpholin-3-ylacetic acid hydrochloride)
- 848684-36-6(1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
- 850375-07-4(3-(2-METHYL-THIAZOL-4-YL)-BENZOIC ACID METHYL ESTER)
- 1410482-67-5(Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine)
- 1805325-74-9(3-Amino-5-cyano-2-(difluoromethyl)pyridine-6-methanol)
- 2694725-32-9(N-methyl-3-(pyridazin-3-yloxy)aniline)
- 2172448-73-4(3-(3-ethoxypropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-2-methylpropanoic acid)
- 860033-98-3(5-Methoxy-2-nitrophenylboronic acid)
- 1159812-76-6(2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride)
- 2228499-60-1(1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)




